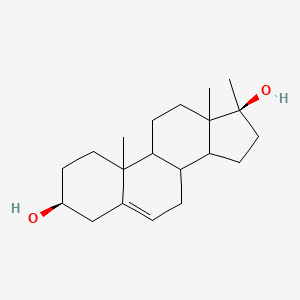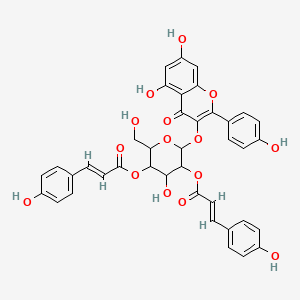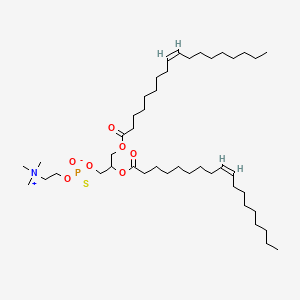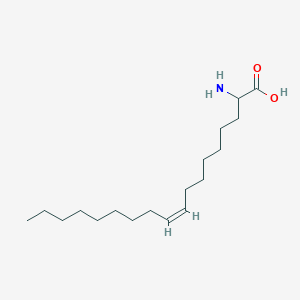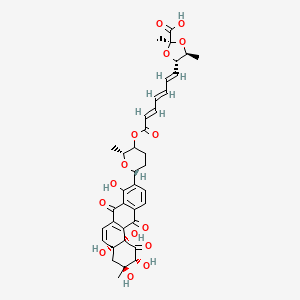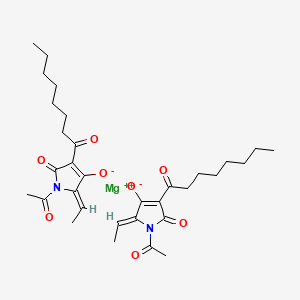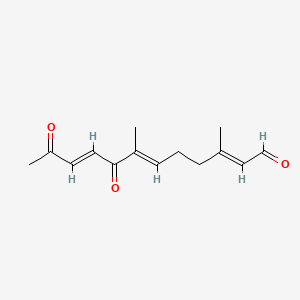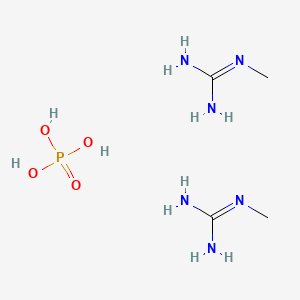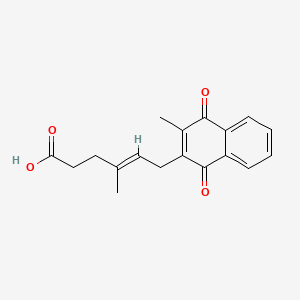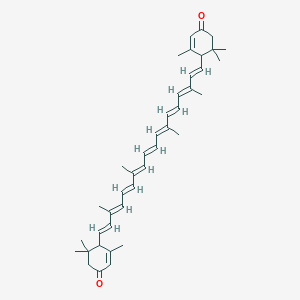
E,e-Carotene-3,3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E,e-carotene-3,3'-dione is a carotenone.
e, e-Carotene-3, 3'-dione belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. e, e-Carotene-3, 3'-dione is considered to be a practically insoluble (in water) and relatively neutral molecule. e, e-Carotene-3, 3'-dione has been detected in multiple biofluids, such as blood and breast milk. Within the cell, e, e-carotene-3, 3'-dione is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Separation and Identification in Human Plasma
Carotenoids, including E,e-Carotene-3,3'-dione, have been identified in human plasma. Advanced techniques like high-performance liquid chromatography (HPLC) are used for their separation and identification, demonstrating the compound's significance in human biochemistry (Khachik et al., 1992).
Antioxidant Properties
E,e-Carotene-3,3'-dione, as part of the broader carotenoid family, shows potential antioxidant properties. Studies on its derivatives, like astaxanthin, reveal potent scavenging abilities for reactive oxygen species, highlighting its application in oxidative stress mitigation and potential therapeutic uses (Cardounel et al., 2003).
Polymorphism and Solvates
Research into the polymorphism and solvated forms of carotenoids, including E,e-Carotene-3,3'-dione, provides insights into their physical and chemical properties. This has implications for their practical applications in industries like food coloring and pharmaceuticals (Guo & Ulrich, 2010).
Stereochemistry in Marine Life
The stereochemistry of carotenoids, including various forms of E,e-Carotene-3,3'-dione, has been explored in marine life like yellow-tail rockfish. Such studies contribute to our understanding of natural pigment distribution and their biological roles in different species (芳博 生野 et al., 1985).
Bird Plumage Pigmentation
Research on carotenoids in bird plumage revealed the presence of E,e-Carotene-3,3'-dione, highlighting its role in natural pigmentation and potential applications in studying avian biology and ecology (Stradi et al., 1996).
Astaxanthin in Microbial Sources
Studies on microbial sources of astaxanthin, a derivative of E,e-Carotene-3,3'-dione, show its commercial potential in aquaculture and pharmaceutical industries due to its pigmentation and antioxidant properties (Johnson & An, 1991).
properties
CAS RN |
28840-14-4 |
|---|---|
Product Name |
E,e-Carotene-3,3'-dione |
Molecular Formula |
C40H52O2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,37-38H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
InChI Key |
IMFOMPZKWQBDLQ-DKLMTRRASA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CC(=O)C=C2C)(C)C)\C)\C)/C)/C)(C)C |
SMILES |
CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





